![molecular formula C19H13ClN2O3 B12884701 4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 650637-58-4](/img/structure/B12884701.png)
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a molecular formula of C19H13ClN2O2 and a molecular weight of 336.77 g/mol . This compound features a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 2-chloro-7-methylquinoline, is synthesized through a series of reactions involving chlorination and methylation.
Formation of the Isoxazole Ring: The quinoline derivative is then reacted with appropriate reagents to form the isoxazole ring.
Cyclization and Final Product Formation: The final step involves cyclization and formation of the hydroxycyclohexadienone structure.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.
Reduction: Reduction reactions can occur at the quinoline moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Wissenschaftliche Forschungsanwendungen
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Biological Research: It is used in studies related to antimicrobial and antiviral activities.
Chemical Research: The compound serves as a model for studying the reactivity of quinoline derivatives.
Wirkmechanismus
The mechanism of action of 4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis, leading to cell death . The compound’s quinoline moiety is known to interact with bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-7-methylquinoline: Shares the quinoline core but lacks the isoxazole and hydroxycyclohexadienone moieties.
4-Hydroxyquinoline: Contains a hydroxy group on the quinoline ring but lacks the isoxazole moiety.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
4-[5-(2-Chloro-7-methylquinolin-3-yl)-1,2-oxazol-3(2H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of a quinoline moiety with an isoxazole ring and a hydroxycyclohexadienone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research .
Eigenschaften
CAS-Nummer |
650637-58-4 |
|---|---|
Molekularformel |
C19H13ClN2O3 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
4-[5-(2-chloro-7-methylquinolin-3-yl)-1,2-oxazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13ClN2O3/c1-10-2-3-11-7-14(19(20)21-15(11)6-10)18-9-16(22-25-18)13-5-4-12(23)8-17(13)24/h2-9,23-24H,1H3 |
InChI-Schlüssel |
BTROSIQVDYKERB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=C(C=C(C=C4)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


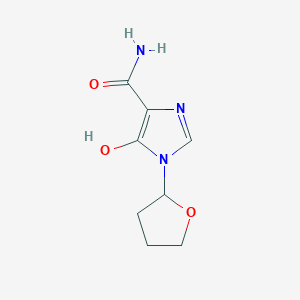
![2-(Chloromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12884631.png)
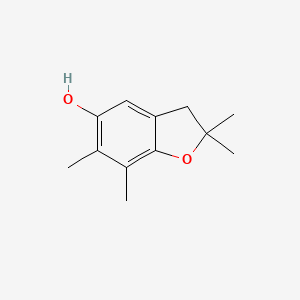
![3-(Methylthio)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884655.png)



![Palladium(2+),N'-[pyridin-2-ylmethylideneamino]carbamimidothioate,chloride](/img/structure/B12884680.png)
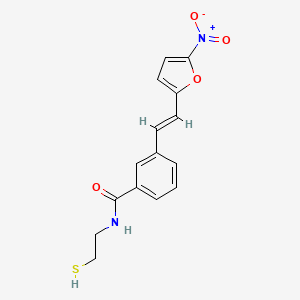

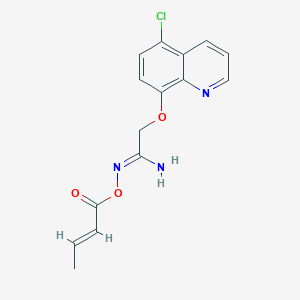
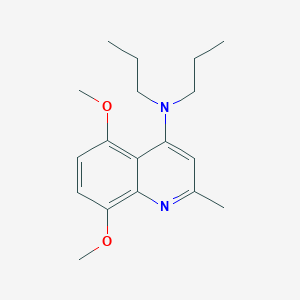
![2-(Difluoromethyl)-5-iodobenzo[d]oxazole](/img/structure/B12884716.png)

